7-[4-(Diphenylmethyl)piperazin-1-yl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
Description
The compound 7-[4-(Diphenylmethyl)piperazin-1-yl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a tricyclic core. Key structural features include:
- Position 3: A phenyl group.
- Position 5: A methyl substituent.
- Position 7: A piperazine moiety substituted with a diphenylmethyl (benzhydryl) group.
Properties
IUPAC Name |
7-(4-benzhydrylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N5/c1-23-21-28(35-30(32-23)27(22-31-35)24-11-5-2-6-12-24)33-17-19-34(20-18-33)29(25-13-7-3-8-14-25)26-15-9-4-10-16-26/h2-16,21-22,29H,17-20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKDNVHLPRFNSDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-(Diphenylmethyl)piperazin-1-yl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with pyrimidine precursors under acidic or basic conditions.
Introduction of the piperazine ring: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the pyrazolo[1,5-a]pyrimidine core.
Substitution with diphenylmethyl group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Reactivity at the Piperazine Substituent
The 4-(diphenylmethyl)piperazinyl group at position 7 is a key reactive site. Piperazine derivatives are known for their nucleophilic secondary amines, enabling the following transformations:
Alkylation/Acylation Reactions
The secondary amine in the piperazine ring can undergo alkylation or acylation under mild conditions. For example:
-
Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) yields N-alkylated derivatives .
-
Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) produces N-acetylated analogs .
Example Reaction:
Deprotection of the Diphenylmethyl Group
The diphenylmethyl (benzhydryl) group on the piperazine can be removed under acidic conditions (e.g., HCl in dioxane) to regenerate a free secondary amine, enabling further functionalization .
Reactivity of the Pyrazolo[1,5-a]pyrimidine Core
The fused pyrazole-pyrimidine system exhibits electrophilic and nucleophilic properties depending on substituents and reaction conditions.
Electrophilic Aromatic Substitution (EAS)
The phenyl group at position 3 may undergo EAS (e.g., nitration, sulfonation), though electron-withdrawing effects from the pyrimidine ring could deactivate it. Limited direct evidence exists, but analogous phenylpyrazolo[1,5-a]pyrimidines show moderate reactivity under strong acidic conditions .
Oxidation of the Methyl Group
The methyl group at position 5 can be oxidized to a carboxylic acid using strong oxidizing agents (e.g., KMnO₄ in acidic media):
Cross-Coupling Reactions
While the compound lacks halogens, synthetic intermediates (e.g., halogenated precursors) could participate in:
-
Suzuki-Miyaura Coupling : Introduction of aryl/heteroaryl groups at specific positions .
-
Buchwald-Hartwig Amination : Modification of the piperazine nitrogen with aryl halides .
Functionalization via C–H Activation
Recent advances in electrochemical methods enable regioselective C–H functionalization. For example, selenylation at position 2 of pyrazolo[1,5-a]pyrimidines has been achieved using diorganyldiselenides under electrochemical conditions :
Example:
Biological Activity-Driven Modifications
The compound’s structural similarity to kinase inhibitors (e.g., CDK inhibitors) suggests potential for:
Scientific Research Applications
Structural Characteristics
The compound features a complex structure that includes a pyrazolo-pyrimidine core with a diphenylmethyl piperazine substituent. This unique combination contributes to its distinctive pharmacological properties. The molecular formula is , and its synthesis typically involves multi-step organic reactions that allow for the introduction of various functional groups.
Key Structural Components
- Pyrazolo-Pyrimidine Core : Provides the foundational framework for biological activity.
- Diphenylmethyl Piperazine : Enhances lipophilicity and potentially improves receptor binding affinity.
Biological Activities
Research indicates that 7-[4-(Diphenylmethyl)piperazin-1-yl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine exhibits several notable biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines, making it a candidate for further development as an anticancer agent.
- Antidepressant Effects : The piperazine moiety is associated with neurotransmitter modulation, which could contribute to antidepressant-like effects in preclinical models.
- Anti-inflammatory Activity : Some derivatives of pyrazolo-pyrimidines have shown promise in reducing inflammation in animal models.
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine | Lacks diphenylmethyl group | Moderate anti-inflammatory | Simpler structure |
| 4-(Diphenylmethyl)-1H-pyrazole | No pyrimidine core | Limited anticancer activity | Focuses on pyrazole only |
| 3-Pyridinylpyrazolo[1,5-a]pyrimidine | Different heteroatom | Anticancer properties | Contains nitrogen heteroatom |
Medicinal Chemistry
The compound serves as a scaffold for designing new drugs targeting various receptors involved in neurological and oncological pathways. Its structural versatility allows for modifications that can enhance potency and selectivity.
Pharmacological Studies
Recent studies have focused on the interaction of this compound with various receptors, including serotonin and dopamine receptors. These interactions are critical for understanding its potential as a therapeutic agent in treating mood disorders and other psychiatric conditions.
Case Studies
- Anticancer Research : A study demonstrated that derivatives of this compound inhibited tumor growth in xenograft models, suggesting its potential as an anticancer drug candidate.
- Neuropharmacology : Research involving animal models has shown that this compound can alter behavior indicative of antidepressant effects, warranting further exploration into its mechanism of action.
Mechanism of Action
The mechanism of action of 7-[4-(Diphenylmethyl)piperazin-1-yl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, thereby affecting neural signaling.
Comparison with Similar Compounds
Structural Modifications and Substitution Patterns
The table below highlights key structural differences and similarities between the target compound and its analogs:
Key Observations :
- Position 7: The target compound’s benzhydryl-piperazine group distinguishes it from analogs with smaller (e.g., methylpiperazine in ) or non-nitrogenous (e.g., sulfanyl in ) substituents. This group may improve receptor binding affinity in therapeutic contexts.
- Position 5 : Methyl substitution is conserved in some analogs (e.g., ), while others feature bulkier groups (isopropyl in ) or heterocycles (thiophene in ).
Biological Activity
7-[4-(Diphenylmethyl)piperazin-1-yl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is a complex organic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a unique pyrazolo-pyrimidine core with a diphenylmethyl piperazine substituent. Its molecular formula is , and it exhibits notable lipophilicity, which may enhance its bioavailability.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound has been shown to interact with various receptors, including dopamine (D2) and serotonin (5-HT1A) receptors. Binding affinity studies indicate that it may serve as a modulator for these neurotransmitter systems, potentially impacting mood and cognition .
- Tyrosinase Inhibition : Preliminary studies have suggested that related compounds exhibit competitive inhibition of tyrosinase, an enzyme critical in melanin production. This property could be beneficial in treating hyperpigmentation disorders .
- Cardiovascular Effects : Similar piperazine derivatives have demonstrated inotropic and vasodilatory effects in cardiovascular studies, indicating potential applications in heart disease management .
Comparative Analysis
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key features:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine | Lacks diphenylmethyl group | Moderate anti-inflammatory | Simpler structure, less lipophilic |
| 4-(Diphenylmethyl)-1H-pyrazole | No pyrimidine core | Limited anticancer activity | Focuses on pyrazole only |
| 3-Pyridinylpyrazolo[1,5-a]pyrimidine | Different heteroatom | Anticancer properties | Contains nitrogen heteroatom affecting reactivity |
The unique combination of the diphenylmethyl piperazine and the pyrazolo-pyrimidine core sets this compound apart from others in its class, potentially leading to enhanced therapeutic profiles.
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Cardiac Studies : A study on 4-(diphenylmethyl)-alpha-[(4-quinolinyloxy)methyl]-1-piperazineethanol demonstrated significant inotropic effects in isolated rat hearts, suggesting potential applications for heart failure treatments .
- Tyrosinase Inhibition : Research on derivatives of piperazine indicated that certain compounds exhibited IC50 values significantly lower than traditional inhibitors like kojic acid, highlighting their potential for dermatological applications .
Q & A
Q. Basic Research Focus
- 1H/13C NMR : Confirms regiochemistry and substitution patterns. For instance, the piperazine moiety shows characteristic signals at δ 2.5–3.5 ppm (N–CH2) .
- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks).
- Elemental analysis : Matches calculated vs. observed C, H, N percentages (e.g., C: 62.77%, H: 4.01%, N: 24.40% for a related compound) .
Q. Advanced Research Focus
- X-ray crystallography : Resolves ambiguities in regiochemistry for polymorphic forms.
- DFT calculations : Predicts NMR chemical shifts and optimizes reaction pathways .
How can researchers address contradictions in reaction yields when synthesizing analogs with varying substituents?
Advanced Research Focus
Yield discrepancies often arise from steric or electronic effects. Mitigation strategies include:
Solvent screening : Polar aprotic solvents (e.g., DMSO) improve solubility of bulky substituents.
Catalyst optimization : Palladium/copper systems enhance coupling efficiency for electron-deficient aryl groups .
Reaction monitoring : Use TLC or HPLC to identify side products (e.g., dimerization byproducts) .
Case Study: Substituting phenyl with p-tolyl at position 3 increased yield from 62% to 68% due to reduced steric hindrance .
What in vitro assays are recommended for evaluating the biological activity of this compound?
Q. Basic Research Focus
- Enzyme inhibition : Kinase or phosphodiesterase assays using fluorescence-based substrates.
- Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HepG2, MCF-7) .
- Binding affinity : Surface plasmon resonance (SPR) to measure interactions with target proteins.
Q. Advanced Research Focus
- Metabolic stability : Microsomal incubation (e.g., human liver microsomes) with LC-MS analysis.
- SAR studies : Compare trifluoromethyl vs. methyl groups at position 5 for potency differences .
What experimental design considerations are critical for scaling up synthesis?
Q. Basic Research Focus
Q. Advanced Research Focus
- Flow chemistry : Continuous synthesis reduces reaction time and improves reproducibility .
- Process analytical technology (PAT) : In-line IR/NIR monitoring for real-time quality control .
How should researchers handle solubility and stability challenges during biological testing?
Q. Basic Research Focus
Q. Advanced Research Focus
- Prodrug design : Introduce phosphate or ester groups to improve aqueous solubility .
- Lyophilization : Prepare stable lyophilized powders for long-term storage.
What computational tools can predict the compound’s pharmacokinetic properties?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
